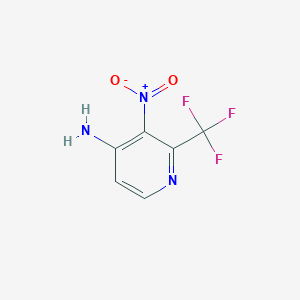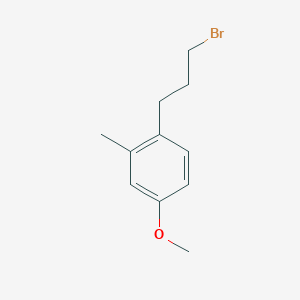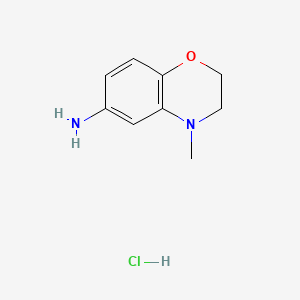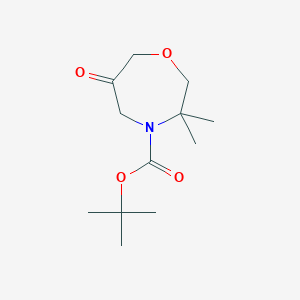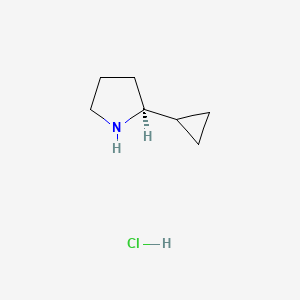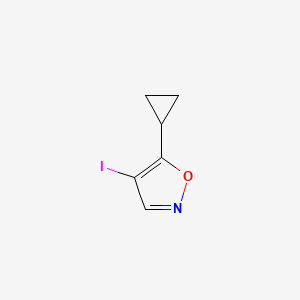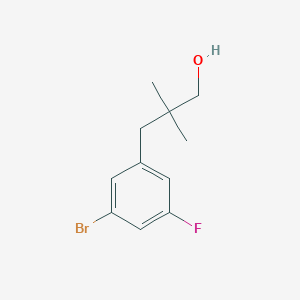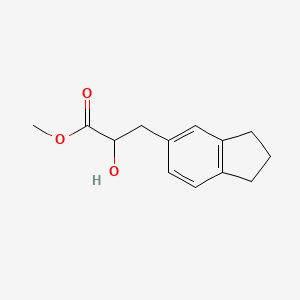![molecular formula C8H20Cl2N2O B13592718 Methyl[3-(morpholin-3-yl)propyl]aminedihydrochloride](/img/structure/B13592718.png)
Methyl[3-(morpholin-3-yl)propyl]aminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl[3-(morpholin-3-yl)propyl]aminedihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2O. It is a white solid that is often used in various scientific research applications. The compound is known for its unique structure, which includes a morpholine ring, a propyl chain, and a methylamine group, making it a versatile molecule in synthetic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[3-(morpholin-3-yl)propyl]aminedihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with morpholine and 3-chloropropylamine.
Alkylation Reaction: Morpholine is reacted with 3-chloropropylamine in the presence of a base such as sodium hydroxide to form 3-(morpholin-3-yl)propylamine.
Methylation: The resulting 3-(morpholin-3-yl)propylamine is then methylated using methyl iodide or methyl chloride in the presence of a base like potassium carbonate.
Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the alkylation and methylation reactions.
Purification: Employing techniques such as crystallization and recrystallization to purify the final product.
Quality Control: Ensuring the purity and quality of the compound through rigorous testing and analysis.
化学反应分析
Types of Reactions
Methyl[3-(morpholin-3-yl)propyl]aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines or amides.
科学研究应用
Methyl[3-(morpholin-3-yl)propyl]aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including antiarrhythmic and anticonvulsant activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methyl[3-(morpholin-3-yl)propyl]aminedihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including neurotransmitter release and signal transduction.
相似化合物的比较
Methyl[3-(morpholin-3-yl)propyl]aminedihydrochloride can be compared with other similar compounds:
N-Methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride: Similar structure but different pharmacological properties.
3-Methyl-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione: Contains a purine ring, used in different therapeutic applications.
[(3-Methylthiophen-2-yl)methyl][3-(morpholin-4-yl)propyl]amine hydrochloride: Contains a thiophene ring, used in different chemical reactions.
This compound stands out due to its unique combination of a morpholine ring and a propyl chain, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C8H20Cl2N2O |
|---|---|
分子量 |
231.16 g/mol |
IUPAC 名称 |
N-methyl-3-morpholin-3-ylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-9-4-2-3-8-7-11-6-5-10-8;;/h8-10H,2-7H2,1H3;2*1H |
InChI 键 |
WCTUOMDJKQETEX-UHFFFAOYSA-N |
规范 SMILES |
CNCCCC1COCCN1.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


